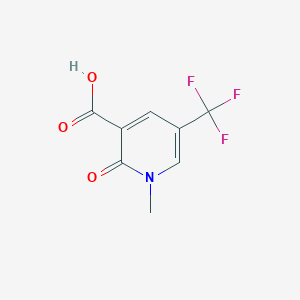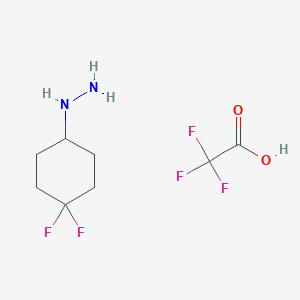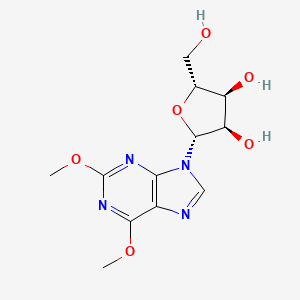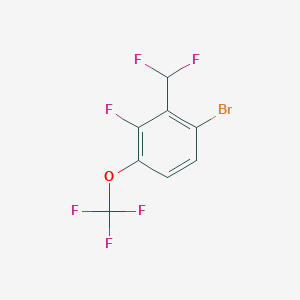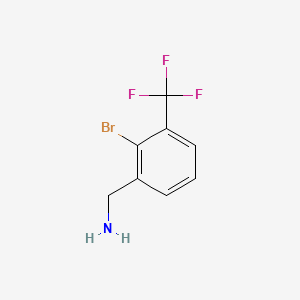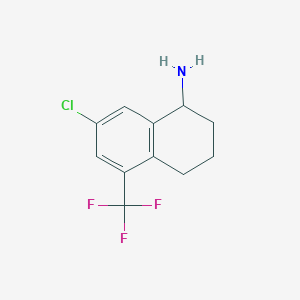
2-(Hydroxymethyl)benzene-1,3,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)benzene-1,3,5-triol, also known as 2-(Hydroxymethyl)phloroglucinol, is an organic compound with the molecular formula C7H8O4. It is a derivative of phloroglucinol, featuring a hydroxymethyl group (-CH2OH) attached to the benzene ring. This compound is part of the trihydroxybenzenes family, which are characterized by three hydroxyl groups (-OH) attached to a benzene ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzene-1,3,5-triol can be achieved through various methods. One common approach involves the hydroxymethylation of phloroglucinol. This reaction typically uses formaldehyde as the hydroxymethylating agent under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydroxymethylation of phloroglucinol using formaldehyde in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pH levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)benzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group (-COOH).
Reduction: The compound can be reduced to form derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions
Major Products Formed
Oxidation: 2-(Carboxymethyl)benzene-1,3,5-triol.
Reduction: 2-(Hydroxymethyl)benzene-1,3-diol.
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)benzene-1,3,5-triol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)benzene-1,3,5-triol involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects through the modulation of oxidative stress pathways, acting as an antioxidant. The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phloroglucinol (Benzene-1,3,5-triol): Lacks the hydroxymethyl group, but shares similar chemical properties and applications.
Pyrogallol (Benzene-1,2,3-triol): Another trihydroxybenzene with hydroxyl groups at different positions, known for its use in photographic developers and as an antioxidant.
Hydroxyquinol (Benzene-1,2,4-triol): Similar structure with hydroxyl groups at different positions, used in various chemical and industrial applications.
Uniqueness
2-(Hydroxymethyl)benzene-1,3,5-triol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activities. This functional group allows for additional modifications and interactions, making it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C7H8O4 |
|---|---|
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
2-(hydroxymethyl)benzene-1,3,5-triol |
InChI |
InChI=1S/C7H8O4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2,8-11H,3H2 |
InChI-Schlüssel |
ILYLHIDUURURAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


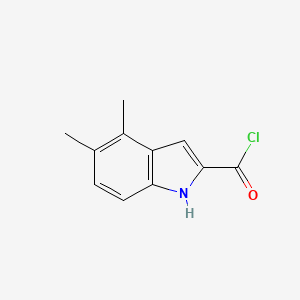
![4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B15246482.png)

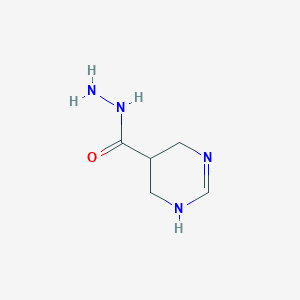
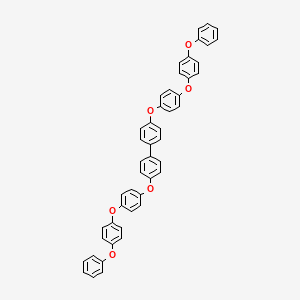
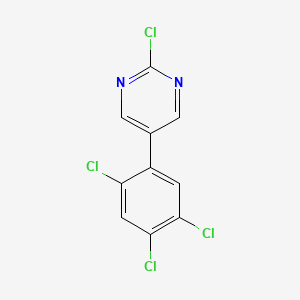
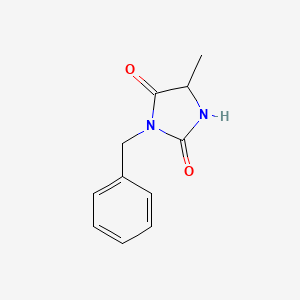
![6-Fluoro-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B15246515.png)
